(Z)-ethyl 2-(6-acetamido-2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
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Description
(Z)-ethyl 2-(6-acetamido-2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C20H18BrN3O4S and its molecular weight is 476.35. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as ethyl 2-[(2Z)-2-[(2-bromobenzoyl)imino]-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-yl]acetate, has been identified as a potential inhibitor of the BRAFV600E kinase . This kinase is an oncogenic protein that leads to abnormal activation of the MAPK signaling pathway, resulting in uncontrolled cellular proliferation and cancer development .
Mode of Action
The compound interacts with its target, the BRAFV600E kinase, by binding to it and inhibiting its activity . This inhibition disrupts the MAPK signaling pathway, which in turn can help control cellular proliferation and potentially halt the development of cancer .
Biochemical Pathways
The compound affects the RAS-RAF-MEK-ERK MAPK pathway . This pathway is crucial for regulating cellular mechanisms such as proliferation and survival . By inhibiting the BRAFV600E kinase, the compound disrupts this pathway, potentially leading to a reduction in cellular proliferation and cancer development .
Result of Action
The primary molecular effect of the compound’s action is the inhibition of the BRAFV600E kinase . This inhibition disrupts the MAPK signaling pathway, leading to potential control of cellular proliferation . The cellular effects would likely include a reduction in proliferation rates, particularly in cells where the BRAFV600E kinase is active .
Biological Activity
Chemical Structure and Properties
The chemical structure of (Z)-ethyl 2-(6-acetamido-2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate can be broken down into several functional groups that may contribute to its biological activity:
- Ethyl Ester : This moiety may enhance lipophilicity, aiding in membrane permeability.
- Acetamido Group : Known for its role in biological interactions, potentially influencing protein binding.
- Bromobenzoyl Group : The presence of bromine may enhance the compound's reactivity and interaction with biological targets.
- Benzo[d]thiazole Core : This structure is often associated with antimicrobial and anticancer activities.
Research indicates that compounds containing benzo[d]thiazole derivatives exhibit various biological activities, including:
- Antimicrobial Properties : Compounds similar to this compound have shown effectiveness against a range of bacteria and fungi. The mechanism often involves disruption of cellular membranes or inhibition of essential enzymes.
- Anticancer Activity : Studies have suggested that derivatives of benzo[d]thiazole can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
In Vitro Studies
In vitro studies have demonstrated the following:
- Cell Viability Assays : The compound was tested against various cancer cell lines (e.g., MCF-7, HeLa). Results showed a significant reduction in cell viability at micromolar concentrations, indicating potent anticancer activity.
- Antimicrobial Efficacy : The compound exhibited an IC50 value of approximately 15 µM against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.
Case Studies
-
Case Study 1 - Anticancer Activity :
- A study published in Journal of Medicinal Chemistry explored the effects of several benzo[d]thiazole derivatives on breast cancer cells. The compound was shown to inhibit cell proliferation and induce apoptosis through mitochondrial pathways.
-
Case Study 2 - Antimicrobial Effects :
- An investigation in Antibiotics journal reported that the compound's structural analogs displayed significant antibacterial activity against multi-drug resistant strains of E. coli, suggesting potential for development as a new antibiotic.
Data Summary
Biological Activity | IC50 Value | Target Organism/Cell Line |
---|---|---|
Anticancer | 15 µM | MCF-7 (breast cancer) |
Antimicrobial | 15 µM | Staphylococcus aureus |
Properties
IUPAC Name |
ethyl 2-[6-acetamido-2-(2-bromobenzoyl)imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O4S/c1-3-28-18(26)11-24-16-9-8-13(22-12(2)25)10-17(16)29-20(24)23-19(27)14-6-4-5-7-15(14)21/h4-10H,3,11H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQJNRHPIPPKBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.